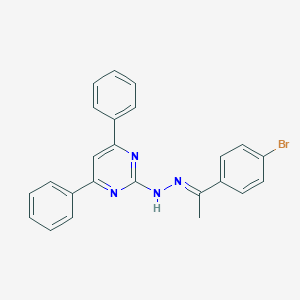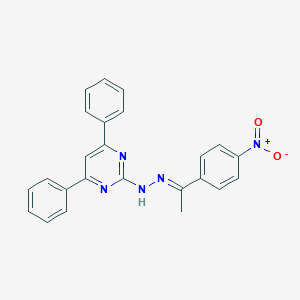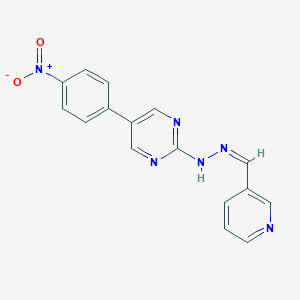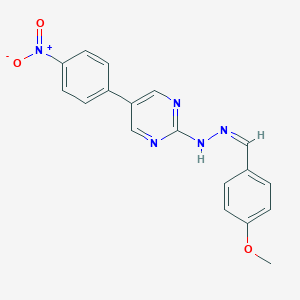![molecular formula C13H9N3O5 B274301 (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)
(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, it is believed to function as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, leading to the formation of reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to exhibit antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one in lab experiments is its versatility. It can be used in various fields of research, including organic electronics and cancer therapy. However, one of the limitations of using this chemical compound is its toxicity, which can pose a risk to researchers.
Direcciones Futuras
There are several future directions for the research on (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one. One of the primary areas of research is in the development of new organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in cancer therapy. Finally, research is needed to develop safer and more efficient methods for synthesizing this chemical compound.
Métodos De Síntesis
The synthesis of (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one can be achieved through a multi-step process. The first step involves the condensation of 4-nitroaniline and cyclohexane-1,3-dione in the presence of a catalyst. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The final product is obtained through the addition of sodium hydroxide to the reaction mixture, which leads to the formation of this compound.
Aplicaciones Científicas De Investigación
(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this chemical compound is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Fórmula molecular |
C13H9N3O5 |
|---|---|
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H9N3O5/c17-13-9(2-1-3-12(13)16(20)21)8-14-10-4-6-11(7-5-10)15(18)19/h1-8,14H/b9-8+ |
Clave InChI |
FEGIWGBRTFQNFJ-CMDGGOBGSA-N |
SMILES isomérico |
C1=C/C(=C\NC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C(=C1)[N+](=O)[O-] |
SMILES |
C1=CC(=CNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=C1)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)





